molecular formula C7H7N3 B13119529 2-(5-Methylpyrimidin-4-yl)acetonitrile

2-(5-Methylpyrimidin-4-yl)acetonitrile

Cat. No.: B13119529
M. Wt: 133.15 g/mol
InChI Key: QMFQJOQYYMJZQD-UHFFFAOYSA-N
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Description

2-(5-Methylpyrimidin-4-yl)acetonitrile is a nitrile-functionalized pyrimidine derivative characterized by a pyrimidine ring substituted with a methyl group at the 5-position and an acetonitrile moiety at the 4-position. Pyrimidines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

2-(5-methylpyrimidin-4-yl)acetonitrile

InChI

InChI=1S/C7H7N3/c1-6-4-9-5-10-7(6)2-3-8/h4-5H,2H2,1H3

InChI Key

QMFQJOQYYMJZQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN=C1CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylpyrimidin-4-yl)acetonitrile typically involves the reaction of 5-methylpyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 4-position of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylpyrimidin-4-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or potassium carbonate as bases, with appropriate nucleophiles.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(5-Methylpyrimidin-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyrimidin-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The pyrimidine ring can interact with nucleic acids or proteins, affecting biological pathways and cellular processes.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • DFT Studies : While DFT data for 2-(5-Methylpyrimidin-4-yl)acetonitrile are lacking, studies on coumarin derivatives suggest that computational methods can predict electronic properties and reaction pathways . Future work should prioritize such analyses for this compound.
  • Synthetic Optimization : Evidence gaps exist regarding yield optimization and regioselectivity in the synthesis of 2-(5-Methylpyrimidin-4-yl)acetonitrile. Comparative studies with chlorinated analogues could clarify the impact of substituents on reaction efficiency.

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